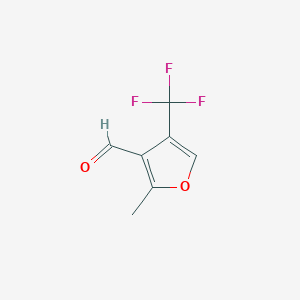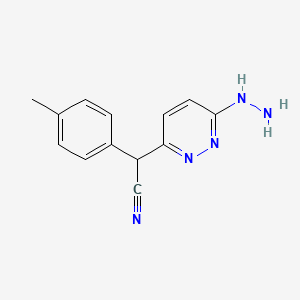
2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridazine ring and a phenylacetonitrile moiety. This compound has shown promising results in various studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are discussed in
Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazinyl compounds have been shown to possess significant antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Antidepressant Effects
Research indicates that certain pyridazinyl derivatives exhibit antidepressant effects. This opens up possibilities for these compounds to be used in the treatment of depression and related mood disorders .
Anti-Hypertensive Properties
These compounds have also been found to have anti-hypertensive effects, which could be beneficial in managing high blood pressure and preventing related cardiovascular diseases .
Anticancer Potential
Some pyridazinyl derivatives show promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antiplatelet Activity
The antiplatelet activity of pyridazinyl compounds suggests they could help prevent blood clots, reducing the risk of stroke and heart attacks .
Antiulcer Applications
There is evidence that these compounds can also be used to treat ulcers. They may help reduce gastric acid secretion and protect the stomach lining .
Herbicidal Use
Pyridazinyl derivatives have been utilized in agriculture as herbicides, helping control weed growth without harming crops .
Antifeedant Properties
These compounds can act as antifeedants, deterring pests from consuming crops and thus serving as a potential natural pesticide .
Biologically Active Pyridazines and Pyridazinone Derivatives: A Review
Propriétés
IUPAC Name |
2-(6-hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)11(8-14)12-6-7-13(16-15)18-17-12/h2-7,11H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPLAATYKUYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2906538.png)
![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/no-structure.png)
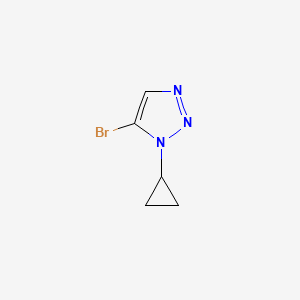

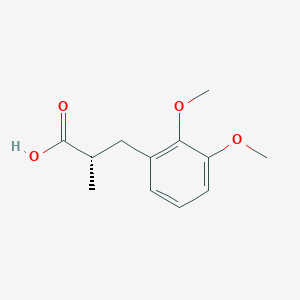
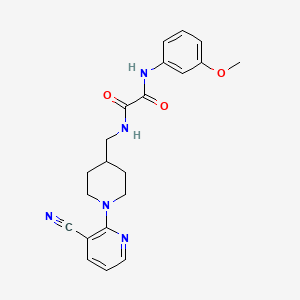
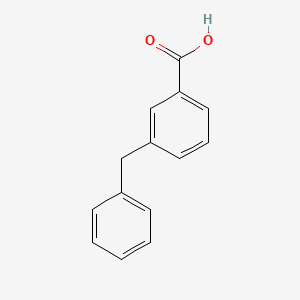
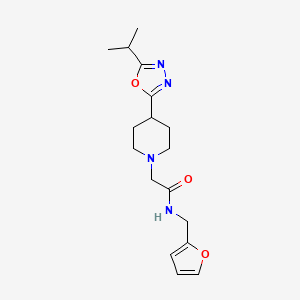
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2906550.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2906552.png)

